molecular formula C9H18N2O3 B12853704 tert-Butyl D-alanylglycinate

tert-Butyl D-alanylglycinate

Cat. No.: B12853704
M. Wt: 202.25 g/mol
InChI Key: AZOCHZKMTMUKNE-ZCFIWIBFSA-N
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Description

tert-Butyl D-alanylglycinate: is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the glycine moiety. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl D-alanylglycinate typically involves the following steps:

    Protection of the Amino Group: The amino group of glycine is protected using a tert-butyl group. This is usually achieved by reacting glycine with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Coupling Reaction: The protected glycine is then coupled with D-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: Finally, the protecting group is removed under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: tert-Butyl D-alanylglycinate can undergo nucleophilic substitution reactions due to the presence of the amino group. Common reagents include alkyl halides and acyl chlorides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with hydrogen peroxide can yield corresponding oxides, while reduction with lithium aluminum hydride can produce amines.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Substitution: Alkylated or acylated derivatives.

    Oxidation: Oxides or hydroxylated products.

    Reduction: Amines or alcohols.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl D-alanylglycinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the preparation of peptides and other bioactive compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for understanding the behavior of amino acid derivatives in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which tert-Butyl D-alanylglycinate exerts its effects depends on its interaction with molecular targets. In enzymatic reactions, it can act as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity. The presence of the tert-butyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl glycinate: Similar in structure but lacks the D-alanine moiety.

    tert-Butyl alaninate: Contains the alanine moiety but not the glycine part.

    N-tert-Butoxycarbonyl-D-alanine: A protected form of D-alanine.

Uniqueness

tert-Butyl D-alanylglycinate is unique due to the combination of the tert-butyl group and the D-alanine moiety. This dual functionality allows for selective reactions and applications that are not possible with simpler analogs. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile in various chemical and biological contexts.

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

tert-butyl 2-[[(2R)-2-aminopropanoyl]amino]acetate

InChI

InChI=1S/C9H18N2O3/c1-6(10)8(13)11-5-7(12)14-9(2,3)4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m1/s1

InChI Key

AZOCHZKMTMUKNE-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)OC(C)(C)C)N

Canonical SMILES

CC(C(=O)NCC(=O)OC(C)(C)C)N

Origin of Product

United States

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